3-(Azidomethyl)pyridine

Vue d'ensemble

Description

3-(Azidomethyl)pyridine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Azidomethyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, interactions with biomolecules, and potential applications in drug development.

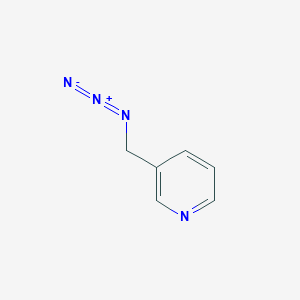

Chemical Structure and Properties

This compound is characterized by the presence of an azidomethyl group attached to the pyridine ring at the 3-position. This unique structural feature allows it to participate in various chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Effects : Studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The azide functionality allows for bioorthogonal reactions, which can be utilized for targeted drug delivery systems .

- Interaction with Biomolecules : The azide group can participate in click chemistry, facilitating the formation of stable conjugates with biomolecules. This property enhances its potential as a drug candidate for selective targeting .

- Enzyme Inhibition : Compounds related to this compound have been reported to inhibit key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and caspases, leading to apoptosis in cancer cells .

Anticancer Activity

A study evaluating the antiproliferative effects of azidomethyl derivatives demonstrated that this compound exhibited moderate activity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of cell cycle regulators .

Antibacterial Properties

Research into the antibacterial properties of pyridine derivatives revealed that this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition, suggesting potential applications in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(Azidomethyl)pyridine | Azidomethyl group at the 2-position | Different position leads to distinct reactivity | Moderate antiproliferative |

| This compound | Azidomethyl group at the 3-position | Enhanced interaction with biomolecules | Moderate antibacterial activity |

| 4-(Azidomethyl)pyridine | Azidomethyl group at the 4-position | Participates in click chemistry | Significant antiproliferative |

Future Perspectives

The unique properties of this compound make it a candidate for further research in drug development. Its ability to undergo bioorthogonal reactions opens avenues for creating targeted therapies that minimize side effects while maximizing therapeutic efficacy. Future studies should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential across various disease models.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antineoplastic Activity

Research indicates that derivatives of pyridine, including those functionalized with azide groups, exhibit notable biological activities. For example, compounds derived from 3-(azidomethyl)pyridine have shown potential as antimicrobial agents and in cancer treatment. A study on bicyclic pyridine-based hybrids linked to 1,2,3-triazole units demonstrated their strong antiplatelet and vasodilatory effects, with some derivatives exhibiting an IC50 lower than that of acetylsalicylic acid .

Neurotropic Effects

Another study highlighted the neurotropic properties of pyridine derivatives synthesized from azido compounds. These derivatives were evaluated for their effects on seizure models, indicating potential therapeutic applications in neurology .

Organic Synthesis

Click Chemistry Applications

The azide functional group is pivotal in click chemistry, particularly in the Cu-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is utilized to synthesize complex molecular architectures efficiently. For instance, this compound has been employed as a precursor in the synthesis of triazole-containing polymers and other heterocycles . The reaction kinetics can be monitored using NMR spectroscopy to optimize conditions for maximum yield .

Synthesis of Heterocycles

Azides derived from this compound can serve as key intermediates in the synthesis of various heterocycles. These heterocycles have been synthesized through cyclization reactions involving azides and alkynes, leading to compounds with diverse biological activities .

Material Science

Functionalized Polymers

this compound has been used to functionalize polymers, enhancing their properties for specific applications. For instance, star-shaped poly(isobutylene) was modified with azide groups to create materials suitable for further functionalization via click chemistry . Such modifications can lead to materials with tailored mechanical and thermal properties.

Metal-Organic Frameworks (MOFs)

The incorporation of azide-functionalized pyridines into MOFs has been explored for their potential in gas storage and catalysis. The azide groups facilitate the formation of triazole linkages within the framework, enhancing stability and functionality . These MOFs can be designed to exhibit selective adsorption properties for various gases.

Data Tables

The following table summarizes some key findings related to the applications of this compound:

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antineoplastic activity | IC50 values lower than acetylsalicylic acid; neurotropic effects |

| Organic Synthesis | Click chemistry applications | Efficient synthesis of triazoles; monitored via NMR |

| Material Science | Functionalized polymers | Enhanced properties through azide modification |

| Metal-Organic Frameworks | Development of MOFs for gas storage | Improved stability and functionality through triazole linkages |

Propriétés

IUPAC Name |

3-(azidomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-2-1-3-8-4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHVFMDULQHSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672500 | |

| Record name | 3-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864528-33-6 | |

| Record name | 3-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.